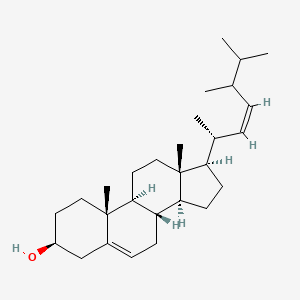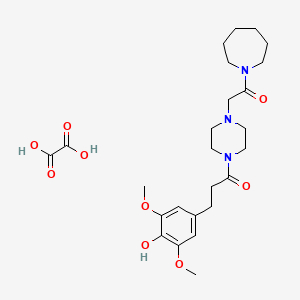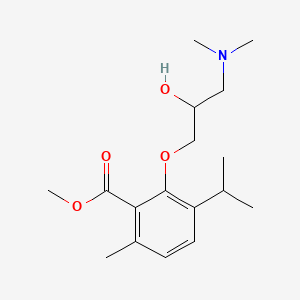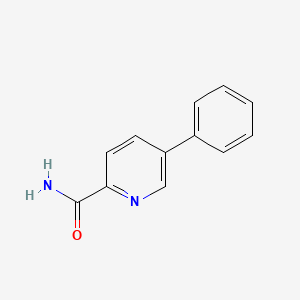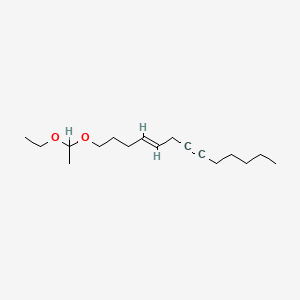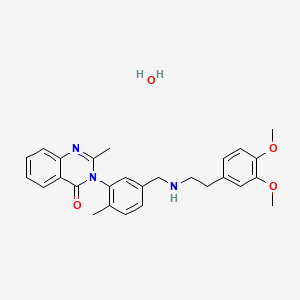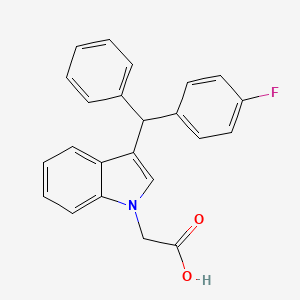![molecular formula C22H20O4 B13754811 2-[Bis(3-methoxyphenyl)methyl]benzoic acid CAS No. 6315-41-9](/img/structure/B13754811.png)
2-[Bis(3-methoxyphenyl)methyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Bis(3-methoxyphenyl)methyl]benzoic acid is an organic compound characterized by its unique structure, which includes two methoxyphenyl groups attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(3-methoxyphenyl)methyl]benzoic acid typically involves the reaction of 3-methoxybenzyl chloride with benzoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the benzoic acid acts as a nucleophile, attacking the electrophilic carbon of the benzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the deprotonation of the benzoic acid, enhancing its nucleophilicity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[Bis(3-methoxyphenyl)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzoic acid moiety can be reduced to form benzyl alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
Oxidation: Methoxy groups are converted to aldehydes or carboxylic acids.
Reduction: Benzoic acid is reduced to benzyl alcohol derivatives.
Substitution: Various substituted aromatic compounds are formed, depending on the specific electrophile used.
Applications De Recherche Scientifique
2-[Bis(3-methoxyphenyl)methyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 2-[Bis(3-methoxyphenyl)methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy groups and aromatic rings facilitate binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid: A simpler aromatic carboxylic acid with similar chemical properties but lacking the methoxyphenyl groups.
3-Methoxybenzoic acid: Contains a single methoxy group on the aromatic ring, offering different reactivity and applications.
2,4-Dimethoxybenzoic acid: Features two methoxy groups on the aromatic ring, providing a different substitution pattern.
Uniqueness
2-[Bis(3-methoxyphenyl)methyl]benzoic acid is unique due to the presence of two methoxyphenyl groups, which enhance its reactivity and potential applications. The compound’s structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis and research.
Propriétés
Numéro CAS |
6315-41-9 |
|---|---|
Formule moléculaire |
C22H20O4 |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
2-[bis(3-methoxyphenyl)methyl]benzoic acid |
InChI |
InChI=1S/C22H20O4/c1-25-17-9-5-7-15(13-17)21(16-8-6-10-18(14-16)26-2)19-11-3-4-12-20(19)22(23)24/h3-14,21H,1-2H3,(H,23,24) |
Clé InChI |
FSLFYNWIPDXIFO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C(C2=CC(=CC=C2)OC)C3=CC=CC=C3C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



